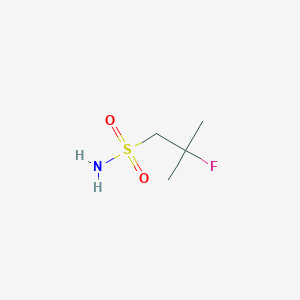
2,3,5-Trimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethylmorpholine is a heterocyclic organic compound with the molecular formula C7H15NO It is a derivative of morpholine, characterized by the presence of three methyl groups attached to the 2nd, 3rd, and 5th positions of the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylmorpholine typically involves the cyclization of appropriate amino alcohols. One common method is the reaction of 2,3,5-trimethyl-1,2-amino alcohol with an appropriate acid chloride under cyclization conditions. This process can be catalyzed by transition metals to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of solid-phase synthesis techniques has also been reported, allowing for efficient production with minimal by-products .
化学反応の分析
Types of Reactions: 2,3,5-Trimethylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds .
科学的研究の応用
2,3,5-Trimethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with morpholine moieties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2,3,5-Trimethylmorpholine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .
類似化合物との比較
- 2,3,6-Trimethylmorpholine
- 2,5,5-Trimethylmorpholine
- 2,2,5-Trimethylmorpholine
Comparison: 2,3,5-Trimethylmorpholine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and may participate in distinct chemical reactions .
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
2,3,5-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-5-4-9-7(3)6(2)8-5/h5-8H,4H2,1-3H3 |
InChIキー |
XDAMZGXFTHZDFD-UHFFFAOYSA-N |
正規SMILES |
CC1COC(C(N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one](/img/structure/B13073621.png)
![2-[2-(Methylamino)ethyl]benzoic acid](/img/structure/B13073624.png)
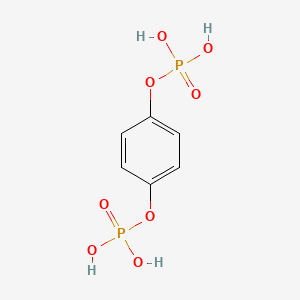
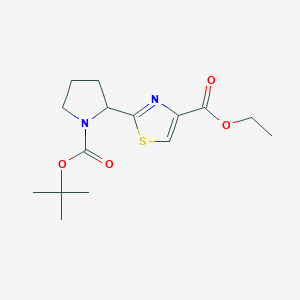


![3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13073645.png)
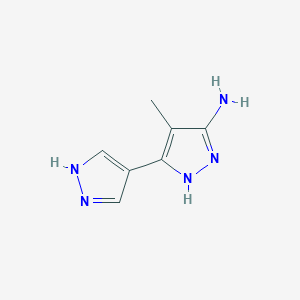
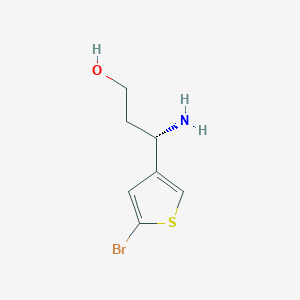
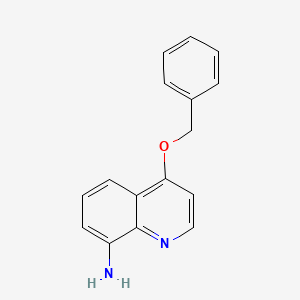
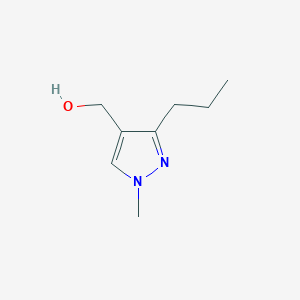
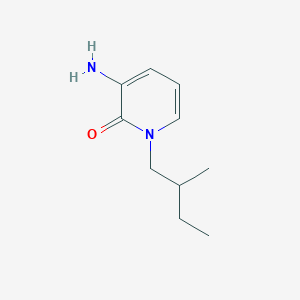
![4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B13073684.png)
